molecular formula C22H27N3O6S B2461537 N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941940-23-4

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2461537
CAS No.: 941940-23-4
M. Wt: 461.53
InChI Key: VHJDTMDMFOBZHM-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Diels–Alder Reactions of N-sulfonyl Substituted Aza-ortho-xylylenes : This study highlights the use of N-sulfonyl substituted aza-ortho-xylylenes in Diels–Alder reactions, yielding tetrahydroquinoline and quinoline derivatives. Such chemical reactions demonstrate the compound's potential in synthesizing complex molecular structures for various applications, including pharmaceuticals and materials science (Consonni, Croce, Ferraccioli, & Rosa, 1996).

  • Pummerer-Type Cyclization : The synthesis of tetrahydroisoquinoline derivatives via Pummerer-type cyclization, utilizing boron trifluoride diethyl etherate, highlights innovative approaches to create complex molecular structures. This technique underlines the compound's relevance in synthetic organic chemistry for generating pharmacologically active molecules (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

  • Cascade Halosulfonylation for Synthesis : A novel method involving cascade halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This process exemplifies the compound's utility in constructing highly functionalized and complex quinolinone structures, potentially applicable in drug development and materials chemistry (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).

Pharmacological Studies

  • Phenylethanolamine N-methyltransferase (PNMT) Inhibitors : Research into 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines indicates the compound's role in inhibiting PNMT. Such inhibitors have potential therapeutic applications for diseases influenced by catecholamine metabolism, highlighting the compound's significance in medical research (Grunewald, Romero, & Criscione, 2005).

  • AMPA Receptor Antagonists : Compounds like CFM-2 and THIQ-10c, related to the structural class of N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been studied for their potential as non-competitive AMPA receptor antagonists. Such research underscores the compound's relevance in developing treatments for neurological conditions, such as epilepsy and neurodegenerative diseases (Citraro, Russo, Gratteri, Di Paola, Ibbadu, Curinga, Gitto, Chimirri, Donato, & Sarro, 2006).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-19-9-6-15(13-20(19)31-2)10-11-23-21(26)22(27)24-17-8-7-16-5-4-12-25(18(16)14-17)32(3,28)29/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDTMDMFOBZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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